1-Bromo-3-ethoxynaphthalene

Description

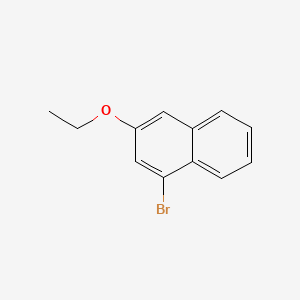

1-Bromo-3-ethoxynaphthalene (C₁₂H₁₁BrO) is a naphthalene derivative featuring a bromine atom at the 1-position and an ethoxy group (-OCH₂CH₃) at the 3-position. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom serves as a leaving group, enabling cross-coupling reactions, while the ethoxy group modulates electron density and solubility.

Properties

IUPAC Name |

1-bromo-3-ethoxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-10-7-9-5-3-4-6-11(9)12(13)8-10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWMQCLECVCNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxynaphthalene can be synthesized through the bromination of 3-ethoxynaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as cyanide (CN⁻) to form nitriles.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions:

Substitution: Sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: 3-Ethoxynaphthalene-1-carbonitrile.

Oxidation: 3-Ethoxy-1-naphthaldehyde or 3-Ethoxy-1-naphthoic acid.

Reduction: 3-Ethoxynaphthalene.

Scientific Research Applications

1-Bromo-3-ethoxynaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxynaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1-Bromo-3-ethoxynaphthalene with analogous compounds:

*Inferred based on ethoxy group’s polarity and solubility trends of similar compounds.

Key Observations:

- Substituent Position: Moving the ethoxy group from the 3- to 6-position (as in 2-bromo-6-ethoxynaphthalene) alters electronic effects. The 1-bromo-3-ethoxy configuration likely enhances steric hindrance compared to 1-bromo-4-methoxy derivatives .

- Boiling Points: Bromine substituents generally elevate boiling points due to increased molecular weight and polarity. For example, 1-bromonaphthalene boils at 281°C, higher than unsubstituted naphthalene (218°C) .

Spectroscopic Characterization

- NMR Trends: In related compounds (e.g., 1-bromo-2-((3-aryl)allyl)oxy naphthalenes), ¹³C NMR signals for the ethoxy group appear near δ 70–75 ppm, while aromatic carbons adjacent to bromine resonate at δ 125–135 ppm . These shifts align with electronic effects observed in this compound analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.